molecular formula C9H11N5O B3054685 N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide CAS No. 61552-51-0

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No. B3054685
CAS RN: 61552-51-0
M. Wt: 205.22 g/mol
InChI Key: SXKLPVNUIXJJLW-UHFFFAOYSA-N
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Description

“N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide” is a chemical compound with the CAS Number: 61552-51-0 . It has a molecular weight of 205.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is “N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide” and its InChI Code is "1S/C9H11N5O/c1-5-3-6(2)14-9(12-5)7(4-11-14)8(10)13-15/h3-4,8,12H,1,10H2,2H3" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide” is a powder that is stored at room temperature . Its molecular formula is C9H11N5O and it has a molecular weight of 205.217 .

Scientific Research Applications

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold exhibits promising anticancer potential. Researchers have synthesized various derivatives and explored their effects on cancer cells. These compounds may interfere with critical cellular pathways, inhibit tumor growth, and induce apoptosis. Further studies are needed to optimize their efficacy and selectivity .

Enzymatic Inhibition

N’-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide may act as an enzymatic inhibitor. By binding to specific enzymes, it can modulate their activity and potentially serve as a therapeutic agent. Investigating its interactions with relevant enzymes could reveal novel drug targets .

Medicinal Chemistry

The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows for structural modifications, making them valuable in combinatorial library design. Researchers have explored diverse synthetic routes to access these compounds, leading to potential drug candidates. Their rigid, planar structure provides a stable scaffold for drug discovery .

Photophysical Properties

Pyrazolo[1,5-a]pyrimidines exhibit intriguing photophysical properties. Their absorption and emission spectra make them suitable for applications in optoelectronics, sensors, and imaging. Understanding their electronic transitions and excited-state behavior is crucial for optimizing their use in these fields .

Material Science

Researchers have investigated pyrazolo[1,5-a]pyrimidines for their material-related applications. These compounds can serve as building blocks for functional materials, such as organic semiconductors, liquid crystals, and luminescent materials. Their unique electronic properties contribute to their utility in these areas .

Synthetic Transformations

Efforts have been made to develop efficient synthetic pathways for pyrazolo[1,5-a]pyrimidines. Researchers explore diverse reactions, including regioselective functionalization and post-functionalization steps. These transformations enhance the structural diversity of the scaffold, enabling the design of novel derivatives with specific properties .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)14-9(12-5)7(4-11-14)8(10)13-15/h3-4,15H,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKLPVNUIXJJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384801
Record name N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

CAS RN

61552-51-0
Record name N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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